molecular formula C17H26N4O3 B2943466 4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034378-24-8

4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No. B2943466
CAS RN: 2034378-24-8
M. Wt: 334.42
InChI Key: QEBYRAYJMAGGET-UHFFFAOYSA-N
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Description

4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide, also known as MPUC, is a chemical compound that has been extensively studied for its potential applications in various fields of research.

Scientific Research Applications

Antitumor Potential

4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide shows promise in antitumor research. A study by Rewcastle et al. (1986) explored derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, demonstrating significant antitumor activity, particularly against leukemic and colon carcinoma cells.

Synthesis and Bioactivity

Abu‐Hashem et al. (2020) Abu‐Hashem, Al-Hussain, & Zaki, 2020 synthesized novel derivatives, including a methoxy-substituted compound, showing anti-inflammatory and analgesic properties.

Cytotoxicity Studies

Hassan, Hafez, & Osman (2014) Hassan, Hafez, & Osman, 2014 investigated 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, revealing their cytotoxicity against Ehrlich Ascites Carcinoma cells.

Novel Carbene Reactivity

Mushinski et al. (2012) Mushinski, Squires, Sincerbox, & Hudnall, 2012 explored the reactivity of amino-acrylamido carbenes, with potential implications for organometallic chemistry and material science.

Chemotherapeutic Research

Sklarin et al. (1992) Sklarin, Wiernik, Grove, Benson, Mittelman, Maroun, Stewart, Robert, Doroshow, Rosen, Jolivet, Ruckdeschel, Robert, Vélez‐garcía, Bergsagel, Panasci, Merwe, Longueville, Leiby, & Kowal, 1992 conducted a phase II trial of CI-921, an anilinoacridine derivative (chemically related), for treating advanced malignancies, highlighting its therapeutic potential.

Antimicrobial Activity

Maier et al. (1986) Maier, Wetzel, Woitun, Reuter, Lechner, & Appel, 1986 synthesized derivatives with 7 alpha-methoxypyrimidinyl-ureido groups, showing a broad range of antimicrobial activity.

Antidiabetic Screening

Lalpara, Vachhani, Hadiyal, Goswami, & Dubal (2021) Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021 synthesized N-substituted dihydropyrimidine derivatives, evaluating their in vitro antidiabetic activity.

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its methoxyphenyl and piperidine components .

Mode of Action

Based on its structural components, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or ionic interactions .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific target. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the activity of that enzyme, thereby affecting the overall pathway .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would greatly influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits a key enzyme, it could lead to decreased activity of that enzyme, potentially affecting cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its target .

properties

IUPAC Name

4-[[(3-methoxyphenyl)carbamoylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-20(2)17(23)21-9-7-13(8-10-21)12-18-16(22)19-14-5-4-6-15(11-14)24-3/h4-6,11,13H,7-10,12H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBYRAYJMAGGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide

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